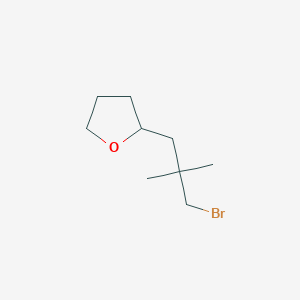
2-(3-Bromo-2,2-dimethylpropyl)oxolane
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpropyl)oxolane is a useful research compound. Its molecular formula is C9H17BrO and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Bromo-2,2-dimethylpropyl)oxolane, a compound with potential biological significance, is part of a broader category of oxolane derivatives. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various organic reactions involving oxolane and bromoalkanes. The presence of the bromine atom and the dimethylpropyl group may influence its reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that oxolane derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) of certain oxolanes ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .
Cytotoxicity Studies
Cytotoxicity assays against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown promising results. For example, related compounds exhibited IC50 values around 226 to 242.52 μg/mL, suggesting moderate antiproliferative effects . The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to disrupted cell division .
Study 1: Optical and Biological Properties
A study investigating the optical properties of oxolane derivatives revealed that certain complexes exhibited dual emissions with significant cytotoxic activity against A549 and HeLa cell lines. The research highlighted that specific substitutions on the oxolane structure could enhance its bioactivity .
Study 2: Cardioprotective Activity
Another investigation focused on the cardioprotective potential of similar compounds, where it was found that certain oxolane derivatives could lower levels of lipid peroxidation markers in animal models. This suggests a protective effect against oxidative stress-related damage .
Data Tables
| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Cell Line |
|---|---|---|---|
| E. coli | 62.5 | - | - |
| E. faecalis | 78.12 | - | - |
| HeLa | - | 226 | Cervical Cancer |
| A549 | - | 242.52 | Lung Cancer |
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-(3-Bromo-2,2-dimethylpropyl)oxolane is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom serves as a leaving group, facilitating nucleophilic substitutions.
Case Study: Synthesis of Alkylated Compounds
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing alkylated derivatives through radical cyclization reactions. The presence of the bromo group allows for efficient radical formation, leading to high yields of bicyclic structures .
Medicinal Chemistry
The compound has potential applications in drug development due to its structural characteristics that may influence biological activity.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that showed significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the oxolane structure can enhance pharmacological effects .
Data Tables
Eigenschaften
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKARHWYEDVUWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















